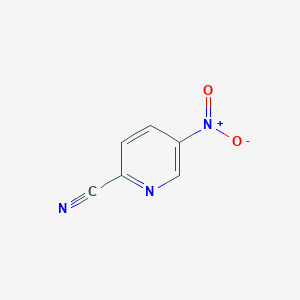

5-Nitropicolinonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHDHMJKCKESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437411 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-55-3 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5-nitropicolinonitrile

Strategic Approaches to 5-Nitropicolinonitrile Synthesis

The construction of the this compound scaffold can be broadly categorized into three main strategies: the nitration of a pre-existing picolinonitrile, the introduction of a nitrile group onto a nitropyridine core, and the formation of the aromatic ring through cyclization.

Nitration-Based Routes for Picolinonitrile Scaffolds

Direct nitration of picolinonitrile presents a straightforward approach to introduce the nitro group at the 5-position of the pyridine ring. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org The strong electron-withdrawing nature of the nitrile group at the 2-position directs the incoming nitro group to the meta-position (position 5).

The reaction conditions, such as temperature and the ratio of acids, are crucial to control the extent of nitration and minimize the formation of byproducts. rsc.orgdicp.ac.cn For instance, the nitration of 3-(trifluoromethyl)picolinonitrile to yield 5-nitro-3-(trifluoromethyl)picolinonitrile is performed using mixed acids at controlled temperatures (0–5°C) to prevent over-nitration, with reported yields between 60–75%.

Table 1: Nitration-Based Synthesis of Nitropicolinonitrile Derivatives

| Starting Material | Reagents | Product | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Picolinonitrile | HNO₃/H₂SO₄ | This compound | Controlled temperature | Data not available | wikipedia.org |

| 3-(Trifluoromethyl)picolinonitrile | HNO₃/H₂SO₄ | 5-Nitro-3-(trifluoromethyl)picolinonitrile | 0–5°C | 60–75% | |

| 3-Chloropicolinic acid | Fuming HNO₃/H₂SO₄ | 3-Chloro-5-nitropicolinic acid | 0–5°C, then 25°C for 6 hours | Data not available |

Cyanation Reactions for Nitrile Group Introduction

An alternative and widely used strategy involves the introduction of the nitrile group onto a pre-functionalized nitropyridine ring. This is often achieved through the displacement of a leaving group, typically a halogen, by a cyanide source.

Rosenmund-von Braun Reaction Applications

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.comsynarchive.com This reaction is particularly applicable to the synthesis of this compound from 2-halo-5-nitropyridines. The reaction typically requires high temperatures and is often carried out in a polar, high-boiling solvent like DMF or nitrobenzene. organic-chemistry.org

A specific example is the synthesis of this compound from 2-bromo-5-nitropyridine. The reaction is conducted by heating a mixture of 2-bromo-5-nitropyridine with cuprous cyanide in DMF at 105°C for 2.5 hours.

Copper-Mediated Cyanations

Modern variations of the Rosenmund-von Braun reaction often employ catalytic amounts of copper and various cyanide sources, offering milder reaction conditions and broader substrate scope. snnu.edu.cnnih.gov Copper-mediated cyanation reactions can utilize different cyanating agents, which can be advantageous in terms of safety and handling. nih.govrsc.org These methods have been developed to overcome some of the limitations of the traditional Rosenmund-von Braun reaction, such as the use of stoichiometric amounts of copper cyanide and harsh reaction conditions. organic-chemistry.org

For instance, a simple copper-mediated cyanation of aryl halides has been achieved using a combination of ammonium bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source, providing a practical and safer alternative for the synthesis of aryl nitriles. nih.gov Research has also explored the use of malononitrile as a cyanide donor in the presence of a copper catalyst. researchgate.net

Cyclization and Aromatization Strategies

The synthesis of the this compound ring system can also be achieved through the construction of the pyridine ring from acyclic precursors, followed by aromatization. These methods offer a high degree of flexibility in introducing various substituents onto the ring.

One patented approach for a related compound, 3-chloro-5-nitropicolinic acid, involves a one-pot synthesis starting from a 2-halogenated acrylate and nitromethane. The key steps include an addition reaction, followed by a condensation and cyclization catalyzed by a Lewis acid, and subsequent chlorination. Another strategy involves the cyclization-aromatization of enamines to form aza-aromatic cycles. rsc.org While not directly reported for this compound, these cyclization strategies highlight potential pathways that could be adapted for its synthesis. nih.govunimi.itgoogle.comorganic-chemistry.org

Utilization of Precursor Halogenated Nitropicolinonitriles

Halogenated nitropicolinonitriles are valuable precursors for the synthesis of a variety of substituted picolinonitriles, including this compound itself or its derivatives. These halogenated intermediates allow for further functionalization through nucleophilic substitution reactions.

For example, 3-Chloro-5-nitropicolinonitrile can be synthesized and then used as a building block. Its synthesis can involve the halogenation and nitration of picolinonitrile derivatives. The chlorine atom in 3-Chloro-5-nitropicolinonitrile can be substituted by various nucleophiles. Similarly, 5-Bromo-3-nitropyridine-2-carbonitrile is synthesized from 2,5-dibromo-3-nitro-pyridine and cuprous cyanide, and serves as an intermediate for further chemical transformations. chemicalbook.com The availability of such halogenated nitropicolinonitriles provides a strategic entry point to a diverse range of substituted pyridine compounds. researchgate.netmdpi.com

Table 2: Synthesis and Reactions of Halogenated Nitropicolinonitriles

| Halogenated Precursor | Synthesis Method | Starting Materials | Subsequent Reactions | Reference |

|---|---|---|---|---|

| 3-Chloro-5-nitropicolinonitrile | Halogenation and nitration of picolinonitrile derivatives | Picolinonitrile derivatives | Nucleophilic substitution of the chlorine atom | |

| 5-Bromo-3-nitropyridine-2-carbonitrile | Cyanation of a di-halogenated nitropyridine | 2,5-dibromo-3-nitro-pyridine, CuCN | Serves as an intermediate for further transformations | chemicalbook.com |

| 2-Bromo-5-nitropyridine | Not specified | Not specified | Cyanation to form this compound |

5-Bromo-3-Nitropicolinonitrile as a Foundational Intermediate

5-Bromo-3-nitropicolinonitrile serves as a critical intermediate in organic synthesis. indiamart.comprotheragen.aisincerechemical.com This compound, a yellow to light yellow crystalline solid, is primarily utilized in the laboratory for creating more complex molecules. indiamart.comchemicalbook.com Its chemical structure, featuring both a bromine atom and a nitro group on a pyridine ring, makes it a versatile reagent for various chemical transformations. indiamart.com

The synthesis of 5-bromo-3-nitropicolinonitrile can be achieved by reacting 2,5-dibromo-3-nitro-pyridine with copper(I) cyanide (CuCN) in propionitrile at elevated temperatures. chemicalbook.com The product is then typically purified using column chromatography. chemicalbook.com

Table 1: Synthesis of 5-Bromo-3-nitropicolinonitrile

| Reactants | Reagents | Conditions | Purification | Yield | Reference |

| 2,5-dibromo-3-nitro-pyridine | CuCN, propionitrile | 90°C, 17h | Column Chromatography | 68% | chemicalbook.com |

5-Chloro-3-Nitropicolinonitrile in Synthetic Pathways

5-Chloro-3-nitropicolinonitrile is another important intermediate in organic synthesis, particularly in the creation of pharmaceutical and agrochemical compounds. This pale-yellow solid features a chlorine atom at the 3-position, a nitro group at the 5-position, and a nitrile group at the 2-position of the pyridine ring.

One synthetic route to this compound involves the multi-step process of chlorination followed by nitration of a picolinonitrile derivative. This method allows for greater control over the substitution pattern on the pyridine ring. The chlorine atom in 5-chloro-3-nitropicolinonitrile is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, opening up a wide range of possible chemical modifications. nih.gov For instance, it can be hydrolyzed under basic conditions to form 3-chloro-5-nitropicolinic acid.

Considerations for 6-Fluoro-5-nitropicolinonitrile as a Synthetic Building Block

6-Fluoro-5-nitropicolinonitrile is a valuable building block in synthetic chemistry, prized for the unique reactivity conferred by the fluorine atom. ambeed.com The high electronegativity of fluorine can influence the electronic properties and stability of the resulting molecules. This compound and its derivatives are utilized in the synthesis of more complex organic structures. The fluorine atom can be displaced through nucleophilic substitution, allowing for the introduction of other functional groups.

Exploration of 6-Methyl-5-nitropicolinonitrile as a Starting Material

6-Methyl-5-nitropicolinonitrile and its isomers, such as 6-methyl-3-nitropyridin-2-one, are also employed as starting materials in the synthesis of various heterocyclic compounds. mdpi.com The methyl group can influence the reactivity of the pyridine ring and can itself be a site for further chemical modification. The synthesis of these compounds often involves the diazotization of the corresponding 2-amino-nitro-6-picolines. mdpi.com

Optimization and Scalability in this compound Synthesis

The efficient production of this compound on a larger scale necessitates careful optimization of reaction conditions and purification methods to maximize yield and purity while minimizing costs and environmental impact. otavachemicals.comresearchgate.net

Process Optimization for Enhanced Yields

A common laboratory-scale synthesis of this compound involves the reaction of 2-bromo-5-nitropyridine with copper(I) cyanide in a solvent like dimethylformamide (DMF) at elevated temperatures. google.com To improve yields and facilitate scalability, several factors can be optimized. These include reaction temperature, reaction time, and the ratio of reactants. google.com The use of Design of Experiments (DoE) can be a systematic approach to map out the optimal reaction space.

Table 2: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Reference |

| 2-bromo-5-nitropyridine | CuCN | DMF | 105°C | 2.5 hours | |

| 2-bromo-5-nitropyridine | CuCN | DMF | 100°C | 2 hours | google.com |

Chromatography-Free Purification Approaches

While column chromatography is a standard method for purifying this compound in a laboratory setting, it can be a bottleneck for large-scale production due to its cost, time, and solvent consumption. chemicalbook.comgoogle.comchromatographyonline.com Therefore, developing chromatography-free purification strategies is highly desirable. nih.govnih.gov

Alternative purification techniques that can be explored include:

Recrystallization: This classic method relies on the differential solubility of the product and impurities in a suitable solvent at different temperatures.

Liquid-liquid extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases. The crude product can be dissolved in an organic solvent and washed with aqueous solutions to remove impurities.

Fractionated Precipitation: Techniques like Polyethylene Glycol (PEG) precipitation can be employed to selectively precipitate the target molecule from a solution. nih.govnih.gov

The choice of a suitable purification method will depend on the specific impurities present and the desired final purity of the this compound. In many cases, a combination of these techniques may be the most effective approach for achieving high purity without resorting to chromatography. nih.gov

Continuous Flow Reactor Applications in the Synthesis of this compound

The synthesis of this compound involves key chemical transformations, namely nitration and cyanation, which are often associated with significant safety and efficiency challenges in traditional batch processing. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety profiles, and potential for higher yields and purity. While specific end-to-end continuous flow synthesis of this compound is not extensively documented in publicly available literature, the application of flow reactors to its precursor synthesis, particularly the nitration of pyridine derivatives and cyanation of halopyridines, has been demonstrated and provides a strong basis for its feasibility and advantages.

Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. vapourtec.commt.com This is particularly crucial for highly exothermic reactions like nitration, where precise temperature control is essential to prevent runaway reactions and the formation of undesired byproducts. contractpharma.comvapourtec.com Similarly, for cyanation reactions, which often involve toxic reagents, the small reactor volumes and contained nature of flow systems significantly enhance operational safety. mt.comsemanticscholar.org

The modular nature of continuous flow setups allows for the integration of multiple reaction steps, purification, and analysis in a single, automated sequence. researchgate.net This can streamline the synthesis of this compound from its precursors, reducing manual handling and processing time.

Detailed Research Findings

Research into the continuous flow synthesis of related compounds highlights the potential for developing an efficient and safe process for this compound.

Another pertinent example is the continuous flow nitration of various aromatic compounds. For instance, the nitration of pyridine N-oxide in a microreactor at 120 °C with a residence time of 80 minutes resulted in a 78% yield, which was higher than the 72% yield obtained in a comparable batch experiment. beilstein-journals.org This demonstrates the ability of flow reactors to safely handle reactions at elevated temperatures, often leading to faster reaction rates and improved yields. vapourtec.combeilstein-journals.org

Furthermore, the large-scale continuous flow cyanation process developed for the synthesis of a key intermediate for Remdesivir showcases the industrial viability of this technology for cyanation reactions. semanticscholar.org This process addressed the challenges of handling hazardous cyanide reagents and controlling reaction parameters at a large scale, demonstrating the robustness and efficiency of continuous flow systems. semanticscholar.org

The principles from these studies can be directly applied to the synthesis of this compound. A plausible continuous flow approach would involve the nitration of a suitable picolinonitrile precursor, followed by a cyanation step, or the cyanation of a pre-nitrated halopyridine. The enhanced safety and efficiency observed in the continuous flow nitration of pyridine derivatives and cyanation of other complex molecules strongly suggest that a similar approach for this compound would be highly advantageous.

Table 1: Exemplary Continuous Flow Reaction Parameters for Steps Analogous to this compound Synthesis

| Reaction Step | Precursor | Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Nitration | Pyridine N-oxide | HNO₃ / H₂SO₄ | PTFE Tube | 80 | - | 83 (overall) | researchgate.net |

| Nitration | Pyridine N-oxide | HNO₃ / H₂SO₄ | Microreactor | 120 | 80 min | 78 | beilstein-journals.org |

| Cyanation | Glycoside Intermediate | TMSCN / TMSOTf | Stainless Steel Reactor | -30 | - | - | semanticscholar.org |

Note: This table presents data from analogous continuous flow reactions to illustrate potential conditions for the synthesis of this compound. Specific parameters would require optimization for the target molecule.

The transition from batch to continuous flow processing for the synthesis of this compound is a logical progression driven by the inherent advantages of flow chemistry. The ability to safely handle hazardous reagents, precisely control exothermic reactions, and achieve higher yields and purity makes continuous flow reactors a powerful tool for the modern synthesis of this important chemical compound. vapourtec.commt.comcontractpharma.comvapourtec.com

Medicinal Chemistry and Biological Activity of 5-nitropicolinonitrile Derivatives

Strategic Role as a Building Block in Drug Discovery

The synthesis of complex and novel bioactive molecules is fundamentally reliant on the availability of versatile and reactive chemical starting materials, often referred to as building blocks. cymitquimica.comvipergen.com 5-Nitropicolinonitrile and its substituted analogues, such as 3-Chloro-5-nitropicolinonitrile and 3-Bromo-5-nitropicolinonitrile, represent important intermediates in synthetic organic chemistry, providing a robust scaffold for constructing more elaborate molecular architectures. cymitquimica.com The reactivity of the pyridine ring, activated by the electron-withdrawing nitro and nitrile groups, allows for a variety of chemical transformations, making these compounds highly valuable in the generation of diverse chemical libraries for drug screening.

The this compound framework is a key constituent in the rational design of new bioactive compounds. From a synthetic chemistry perspective, nitropyridines are readily available precursors for a wide array of heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties. mdpi.comnih.gov The strategic placement of the nitro and nitrile groups on the pyridine ring facilitates specific chemical reactions, such as nucleophilic substitution, which allows for the introduction of various functional groups to create a library of derivatives.

For instance, the 3-bromo derivative of this compound serves as a scaffold for developing dual inhibitors that target the ERK and PI3K signaling pathways, both of which are critical for cancer cell survival and growth. Similarly, 3-chloro-5-nitropicolinonitrile is a precursor for synthesizing kinase inhibitors, which are a major class of targeted cancer therapeutics. The inherent chemical functionalities of the this compound core enable medicinal chemists to systematically modify the structure to achieve desired interactions with biological targets.

A study on nitropyridine derivatives highlighted the synthesis of a 5-nitropyridin-2-yl derivative that showed dual inhibitory activity against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. mdpi.com

A critical aspect of drug development is the optimization of a lead compound's pharmacological profile, commonly referred to as ADME properties (Absorption, Distribution, Metabolism, and Excretion). nih.gov The this compound scaffold offers multiple sites for chemical modification, enabling the fine-tuning of these properties. Altering substituents on the pyridine ring can modulate key physicochemical characteristics such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn influence a molecule's pharmacokinetic behavior. nih.gov

Exploration in Targeted Therapeutic Development

Derivatives of this compound have been extensively explored for their potential in developing targeted therapies, particularly in the field of oncology. The ability to use this scaffold to design molecules that interact with specific proteins involved in disease pathways is a cornerstone of its therapeutic promise.

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. ijper.org The nitropyridine moiety, a core component of this compound, is found in numerous compounds synthesized for their antitumor activity. mdpi.comnih.gov Structurally related pyrimidine-5-carbonitrile derivatives have been specifically designed as anticancer agents that target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.gov The versatility of the this compound scaffold allows for its incorporation into molecules designed to interfere with multiple cancer-associated pathways. For example, 3-Bromo-5-nitropicolinonitrile is used to create compounds that inhibit both the ERK and PI3K pathways, offering a multi-pronged attack on cancer cells.

A fundamental characteristic of cancer is uncontrolled cell proliferation. mdpi.com A key strategy in cancer therapy is to inhibit this process. Derivatives based on the picolinonitrile and related structures have demonstrated significant antiproliferative activity. The inhibition of critical signaling pathways, such as the PI3K/ERK pathway, by molecules derived from this compound directly hinders the machinery responsible for cell division.

In a notable study, a series of newly synthesized pyrimidine-5-carbonitrile derivatives were evaluated for their ability to inhibit the growth of various human cancer cell lines. Several of these compounds exhibited potent antiproliferative effects, in some cases exceeding the activity of the established EGFR inhibitor, erlotinib. rsc.org

Table 1: Antiproliferative Activity of Selected Pyrimidine-5-carbonitrile Derivatives rsc.org IC₅₀ represents the concentration required to inhibit 50% of cell growth.

| Compound | HCT-116 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |

| 11b | 3.37 | 3.04 | 4.14 | 2.4 |

| Erlotinib (Reference) | 15.2 | 23.4 | 28.6 | 18.5 |

The data clearly show that compound 11b is significantly more potent than the reference drug erlotinib across all tested cancer cell lines, demonstrating the potential of this chemical class in developing effective anticancer agents. rsc.org Further investigation revealed that this compound could arrest the cell cycle and induce apoptosis, the programmed cell death that is often evaded by cancer cells. rsc.org

Heat shock protein 90 (Hsp90) has emerged as a critical target for cancer therapy. nih.gov It is a molecular chaperone responsible for the proper folding and stabilization of numerous proteins, known as "client proteins," that are essential for tumor growth and survival, including mutated p53, Akt, and Raf-1. nih.govwikipedia.org Inhibiting Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously and causing cancer cell death. wikipedia.org

The design of Hsp90 inhibitors often involves creating molecules that can bind to the ATP-binding pocket in the N-terminal domain of the protein, blocking its function. wikipedia.org The structural features of this compound make it a candidate for incorporation into scaffolds designed to fit within this pocket. While direct examples of this compound-based Hsp90 inhibitors in advanced clinical stages are not prominent in the cited literature, the design principles of Hsp90 inhibitors rely on scaffolds that can be systematically modified, a key feature of the nitropicolinonitrile framework. The development of potent and selective Hsp90 inhibitors, such as Tanespimycin (17-AAG) and Ganetespib, showcases the success of targeting this chaperone. medchemexpress.com

Table 2: Examples of Hsp90 Inhibitors and their Potency medchemexpress.com

| Inhibitor | Type | Potency (IC₅₀) |

| Tanespimycin (17-AAG) | Semisynthetic | 5 nM |

| Ganetespib (STA-9090) | Synthetic | Potent cytotoxicity in various cell lines |

| NVP-HSP990 | Synthetic | 0.6 nM (Hsp90α), 0.8 nM (Hsp90β) |

| Zelavespib (PU-H71) | Synthetic | 51 nM (in MDA-MB-468 cells) |

The design of novel, selective Hsp90 inhibitors is an ongoing area of research, with a focus on creating compounds with improved pharmacological properties and reduced off-target effects. rcsb.org The use of versatile building blocks like this compound derivatives could play a role in the future generation of such targeted anticancer agents.

Anticancer Agent Development

Dual ERK and PI3K Inhibitor Research

The simultaneous inhibition of the Extracellular Regulated Protein Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways is a recognized strategy in cancer therapy. These pathways have significant cross-talk, and blocking both can overcome drug resistance that often develops when only one pathway is targeted. mdpi.comnih.gov

Research has focused on using nitropyridine derivatives as starting materials for the synthesis of dual ERK/PI3K inhibitors. In one study, 5-chloro-3-nitropicolinonitrile was utilized as a precursor to generate a series of 1H-pyrazolo[3,4-d]pyrimidine compounds. mdpi.com Through further optimization, compound 32d was identified as a highly potent dual inhibitor. mdpi.com This compound demonstrated effective inhibition of both ERK2 and PI3Kα enzymes and showed significant anti-proliferative activity against HCT116 (colon cancer) and HEC1B (endometrial cancer) cell lines. mdpi.com In a HCT-116 xenograft mouse model, compound 32d achieved a tumor growth inhibition rate of 51% without observable toxic effects. mdpi.com

Inhibitory Activity of Compound 32d

| Target | Cell Line | Activity |

|---|---|---|

| ERK2 | - | Potent Inhibitory Activity |

| PI3Kα | - | Potent Inhibitory Activity |

| - | HCT116 (Colon Cancer) | Superior Anti-proliferative Profile |

| - | HEC1B (Endometrial Cancer) | Superior Anti-proliferative Profile |

NQO1-mediated Cancer Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is significantly overexpressed in numerous human cancers, including breast, lung, colon, and pancreatic cancers, compared to normal tissues. patsnap.comscbt.com This differential expression makes NQO1 an attractive target for cancer-selective therapies. The enzyme's primary function involves the two-electron reduction of quinones to hydroquinones, a process that typically protects cells from oxidative stress. patsnap.comscbt.com

However, this function can be exploited for therapeutic gain. Certain quinone-based compounds can be bioactivated by NQO1, converting them from relatively benign prodrugs into highly cytotoxic agents specifically within the tumor cells. nih.govnih.gov This targeted activation leads to the generation of reactive oxygen species (ROS) and subsequent cancer cell death, while sparing healthy cells with low NQO1 expression. patsnap.com This strategy aims to create therapies that are preferentially damaging to tumors. nih.govnih.gov Compounds featuring nitropyridine and similar structures are of interest in the design of such NQO1-activated prodrugs.

Antimicrobial Agent Research

Derivatives of this compound have demonstrated notable potential as antimicrobial agents. Research into compounds such as 3-Chloro-5-nitropicolinonitrile has revealed significant activity against a variety of bacterial strains.

In vitro studies have confirmed the efficacy of nitropyridine derivatives against Gram-positive bacteria. For instance, 3-Chloro-5-nitropicolinonitrile was shown to be effective against Staphylococcus aureus, a common Gram-positive pathogen.

Antimicrobial Activity of 3-Chloro-5-nitropicolinonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

The primary mechanism of action for the antimicrobial activity of these compounds appears to be the disruption of the bacterial cell wall or membrane. This disruption leads to the loss of cellular integrity and ultimately results in cell lysis. This mode of action is a common feature among various antimicrobial agents that target the physical structure of the bacterial cell.

Antiviral Compound Synthesis

Nitropyridine structures, including derivatives of this compound, are valuable precursors in the synthesis of novel antiviral compounds. researchgate.netnih.gov Their chemical reactivity makes them ideal starting points for building more complex heterocyclic systems with therapeutic potential against a range of viruses. researchgate.netnih.gov

Cyclin G-associated kinase (GAK) is a host cell protein that is essential for the life cycle of several viruses, including Dengue (DENV), Hepatitis C (HCV), and Ebola (EBOV). dtic.mildtic.mil By regulating intracellular trafficking processes, GAK plays a critical role in both the early and late stages of viral replication. dtic.mil As such, inhibiting GAK has emerged as a promising strategy for developing broad-spectrum antiviral drugs with a high barrier to resistance. dtic.mildtic.mil

Research has led to the discovery of isothiazolo[4,3-b]pyridines as potent and selective GAK inhibitors. The synthesis of these inhibitors often begins with nitropyridine precursors, such as 6-chloro-3-nitropicolinonitrile or 2,4-dichloro-3-nitropyridine. nih.govdtic.mil These starting materials undergo a series of chemical reactions, including Suzuki cross-coupling and cyclization, to form the final isothiazolo[4,3-b]pyridine scaffold. nih.govdtic.mil Derivatives of this scaffold have demonstrated low nanomolar binding affinity for GAK and potent antiviral activity against viruses like DENV. lookchem.com

Examples of GAK Inhibitors Derived from Nitropyridines

| Scaffold | Key Precursor | Antiviral Target(s) | Reported Affinity/Activity |

|---|---|---|---|

| 3,6-disubstituted isothiazolo[4,3-b]pyridines | Halogenated 3-nitropicolinonitrile nih.gov | HCV, DENV rsc.org | High GAK affinity (IC50 = 14-51 nM) rsc.org |

| 3,5-disubstituted isothiazolo[4,3-b]pyridines | 6-chloro-2-cyano-3-nitropyridine dtic.mil | DENV, EBOV, CHIKV dtic.mil | Low nanomolar GAK binding affinity lookchem.com |

Dengue Virus Inhibition

Derivatives of this compound have been investigated for their potential as inhibitors of the dengue virus (DENV). The search for effective antiviral therapeutics against DENV is critical, as it is a major global health threat, causing illnesses such as dengue fever, dengue hemorrhagic fever, and dengue shock syndrome. nih.gov The DENV genome is a single-stranded, positive-sense RNA that encodes three structural proteins and seven non-structural (NS) proteins that are essential for the viral life cycle. nih.govnih.gov These non-structural proteins, including NS4B and the RNA-dependent RNA polymerase (RdRp) domain of NS5, are key targets for antiviral drug development. nih.govplos.org

A notable inhibitor, NITD-618, was identified through high-throughput screening and selectively suppresses all four serotypes of DENV. nih.gov This compound targets the viral NS4B protein, and mode-of-action studies have indicated that it functions at the stage of viral RNA synthesis. nih.gov Resistance to NITD-618 has been mapped to mutations within the viral NS4B protein. nih.gov

Other research has focused on developing inhibitors for the DENV NS5 RdRp, which is crucial for replicating the viral RNA genome. nih.govplos.org Fragment-based screening has led to the discovery of compounds that bind to a pocket near the active site of the DENV RdRp, termed the "N pocket". plos.org Structure-guided optimization of these fragments has produced potent pan-serotype inhibitors of the RdRp's de novo initiation activity. plos.org Additionally, inhibitors targeting the DENV protease, which is essential for processing the viral polyprotein, have also shown the ability to suppress DENV replication. nih.gov

| Compound/Target | Mechanism of Action | Effective Concentration (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| NITD-618 (NS4B Inhibitor) | Inhibits viral RNA synthesis by targeting NS4B protein. | 1 to 4 µM for all four DENV serotypes. | Demonstrates selectivity for DENV over other flaviviruses. | nih.gov |

| N-pocket Binders (NS5 RdRp Inhibitors) | Allosterically inhibit RdRp de novo initiation and elongation. | 1–2 μM against all four DENV serotypes in cell culture. | Resistance mutations map to the N-pocket of the RdRp. | plos.org |

| Protease Inhibitors (Compounds 4 and 5) | Directly inhibit DENV protease activity. | EC50 of 4.60 µM and 7.28 µM for DENV-2 replication. | Effectively suppress viral replication in cell-based assays. | nih.gov |

Neurological Disorder Drug Discovery

The exploration of this compound derivatives extends to the field of neurological disorders, a diverse group of conditions affecting the central and peripheral nervous systems. brainfacts.orgmedstarhealth.org These disorders, including Alzheimer's disease and Parkinson's disease, often involve complex pathological mechanisms such as protein misfolding, oxidative stress, and neuroinflammation. nih.gov Consequently, there is a significant need for novel therapeutic agents that can modulate the underlying pathways of these diseases.

Picolinonitrile derivatives, as a class of compounds, have been investigated for their potential to interact with various biological targets relevant to neurological disorders. For instance, certain derivatives have been synthesized and evaluated for their activity in models of Alzheimer's disease and schizophrenia. The therapeutic potential of such compounds often lies in their ability to modulate the activity of specific enzymes or receptors in the brain. For example, tacrine, an acetylcholinesterase inhibitor, was an early treatment for Alzheimer's disease, and subsequent research has focused on developing safer and more effective derivatives. nih.gov The structural framework of picolinonitrile can serve as a scaffold for designing molecules that target key components of neurological disease pathways.

| Compound Class | Potential Therapeutic Target | Relevance to Neurological Disorders | Reference |

|---|---|---|---|

| Picolinonitrile Derivatives | Various enzymes and receptors in the CNS. | Potential for development as treatments for conditions like Alzheimer's disease and schizophrenia. | |

| Tacrine Derivatives | Acetylcholinesterase (AChE), other neurotransmitter pathways. | Development of safer analogues for Alzheimer's disease treatment. | nih.gov |

| Diosgenin Derivatives | Multiple pathways including those related to Aβ neurotoxicity. | Protective effects against neurotoxicity in models of Alzheimer's disease. | nih.gov |

Anemia Treatment through Prolyl Hydroxylase Inhibitors

A significant application of this compound derivatives is in the development of prolyl hydroxylase (PHD) inhibitors for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). nih.govresearchgate.net Anemia in CKD is often undertreated and is associated with poor patient outcomes. nih.gov PHD inhibitors represent a novel class of orally administered drugs that stimulate the body's natural production of red blood cells. nih.gov

The mechanism of action of these inhibitors is centered on the stabilization of hypoxia-inducible factor (HIF). researchgate.net HIF is a transcription factor that plays a crucial role in the physiological response to low oxygen levels (hypoxia). nih.gov By inhibiting PHD enzymes, these drugs prevent the degradation of the HIF-α subunit, leading to the stimulation of erythropoiesis. nih.govmdpi.com

Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, which targets it for rapid degradation. nih.govepo.orgplos.org In a state of hypoxia, PHD activity is suppressed, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, including the gene for erythropoietin (EPO). nih.govepo.org

PHD inhibitors mimic the hypoxic state by pharmacologically blocking the action of PHD enzymes. nih.gov This leads to the stabilization and accumulation of HIF-α even in the presence of normal oxygen levels. researchgate.neted.ac.uk The stabilized HIF-α then upregulates the production of endogenous EPO, primarily in the kidneys and liver, and also improves iron metabolism, both of which are essential for the formation of new red blood cells. researchgate.netnih.govmdpi.com Research has demonstrated that 3-nitropicolinonitrile can be utilized as a starting material in the synthesis of potent prolyl hydroxylase inhibitors. sci-hub.se

| Compound Class/Drug | Mechanism of Action | Biological Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| Prolyl Hydroxylase Inhibitors | Inhibition of prolyl hydroxylase (PHD) enzymes. | Stabilization of HIF-α, leading to increased endogenous EPO production and improved iron metabolism. | Treatment of anemia in chronic kidney disease. | nih.govnih.govmdpi.com |

| (5-(3-(4-Chlorophenoxy)prop-1-yn-1-yl)-3-hydroxypicolinoyl)glycine | Inhibition of prolyl hydroxylase. | Stabilization of HIF-α and upregulation of EPO. | Clinical candidate for the treatment of anemia. | sci-hub.se |

KV7.2/3 Channel Modulators

Derivatives of this compound are also being explored as modulators of KV7.2/3 potassium channels. These channels, which are formed by the assembly of Kv7.2 and Kv7.3 alpha subunits, are voltage-gated potassium channels predominantly expressed in neurons. google.com They play a critical role in regulating neuronal excitability, and their dysfunction has been implicated in disorders such as epilepsy and chronic pain. google.comresearchgate.net

The development of KV7.2/3 channel openers is a promising therapeutic strategy for these conditions. google.comresearchgate.net These modulators can enhance the activity of the channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing. google.com A patent for imidazo[4,5-b]pyridin-2-yl amides as KV7 channel activators describes the use of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine, a derivative of this compound, as a key intermediate in the synthesis of these modulators. google.com These compounds have the potential to be potent and selective for the Kv7.2/7.3 heteromultimer, potentially offering improved side-effect profiles compared to earlier generations of KV7 channel openers. google.com

| Compound Class | Target | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridin-2-yl amides | KV7.2/3 potassium channels | Potentiation of channel opening, leading to reduced neuronal excitability. | Treatment of seizures, pain, and other disorders related to neuronal hyperexcitability. | google.com |

| Carba analogues of Flupirtine and Retigabine | KV7.2/3 potassium channels | Improved oxidation resistance and KV7.2/3 channel opening activity. | Safer alternatives for the therapy of pain and epilepsy. | researchgate.net |

Antioxidant and Neuroprotective Applications

The chemical scaffold of nitropicolinonitrile can be incorporated into molecules designed for antioxidant and neuroprotective applications. Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathological mechanism in a variety of diseases, including neurodegenerative disorders and cerebral ischemia. nih.govnih.gov

| Compound Class | Mechanism of Action | Application | Key Findings | Reference |

|---|---|---|---|---|

| Quinolylnitrones (QNs) | Potent antioxidant, anti-necrotic, and anti-apoptotic properties. | Neuroprotection in cerebral ischemia. | QN6 significantly reduced the volume of brain lesions in an in vivo stroke model. | nih.gov |

| Melatonin | Scavenges free radicals, reduces oxidative stress and inflammation. | Neuroprotection against perinatal brain injury. | Reduces cell death and inflammation in animal models of birth asphyxia. | nih.gov |

Enzyme Modulation and Biochemical Pathway Interactions

The biological activities of this compound derivatives are fundamentally rooted in their ability to modulate the function of specific enzymes and interact with biochemical pathways. Small molecules are invaluable tools for probing the complex networks of proteins, enzymes, and receptors that govern cellular processes. The modulation of these pathways can lead to a wide range of biological effects, from the inhibition of viral replication to the stimulation of red blood cell production. nih.govnih.gov

The interactions of these derivatives with their biological targets are dictated by their chemical structure. The picolinonitrile core provides a rigid framework, while the nitro group and other substituents can engage in specific interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites or allosteric sites of enzymes. For example, the inhibition of prolyl hydroxylases by nitropicolinonitrile-derived compounds involves their binding to the active site of the enzyme, thereby preventing the hydroxylation of HIF-α. nih.gov

Understanding these enzyme-molecule and protein-pathway interactions is crucial for the rational design of new therapeutic agents. frontiersin.orgnih.gov By elucidating the precise mechanisms by which these compounds exert their effects, it is possible to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective and safer drugs.

| Biological Process | Modulated Enzyme/Pathway | Effect of Modulation | Relevance | Reference |

|---|---|---|---|---|

| Dengue Virus Replication | DENV NS4B protein, NS5 RdRp, Protease | Inhibition of viral RNA synthesis and polyprotein processing. | Antiviral drug development. | nih.govnih.govplos.org |

| Erythropoiesis | Prolyl Hydroxylase (PHD) | Inhibition of PHD leads to stabilization of HIF-α and increased EPO production. | Treatment of anemia. | nih.govnih.gov |

| Neuronal Excitability | KV7.2/3 Potassium Channels | Activation of channels leads to reduced neuronal firing. | Treatment of epilepsy and pain. | google.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical scaffold and analyzing the resulting changes in biological effect, researchers can identify key structural features responsible for therapeutic activity. collaborativedrug.com These studies involve evaluating how alterations to substituents, the core ring system, and peripheral functional groups influence a compound's interaction with its biological target, thereby guiding the rational design of new therapeutic agents. collaborativedrug.comnih.gov

Impact of Substituent Identity on Biological Activity

The identity and position of substituents on the picolinonitrile ring and its associated moieties play a critical role in determining the biological activity of the derivatives. Research into various classes of inhibitors has demonstrated that even minor changes to substituents can lead to significant shifts in potency and selectivity.

In the development of dual inhibitors for Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K), SAR studies on pyrido[3,2-d]pyrimidine derivatives revealed specific substituent effects. mdpi.com For instance, when the R¹ position was substituted with a pyrazolyl group (compound 32d), the inhibitory activity against both ERK2 and PI3Kα kinases was substantially retained. mdpi.com However, replacing the R¹ substituent with a 2-methylpyridin-4-yl (32b) or 2-fluoropyridin-4-yl (32e) group led to a significant reduction in PI3Kα inhibitory activity. nih.gov Complete loss of activity against both kinases was observed when R¹ was a 3-trifluoromethoxyphenyl (32c) or 1,2,3,6-tetrahydropyridin-4-yl (32f) group. nih.gov Modifications to the R² position also showed distinct effects; a benzylcarbamoyl (32g) or 2-isopropyl-1,3,4-thiazol-5-yl (32k) substituent decreased PI3Kα inhibition, while phenylcarbamoyl (32h), ethylcarbamoyl (32i), or 2-morpholinoethylcarbamoyl (32j) groups diminished activity against both enzymes. nih.gov

Similarly, in the optimization of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as Checkpoint Kinase 1 (CHK1) inhibitors, the nature of the substituent on a phenyl ring (C-ring) was explored. sci-hub.se The introduction of either electron-withdrawing groups (e.g., in compounds 7 and 8) or electron-donating groups (e.g., in compounds 9 and 10) at the para- or meta-positions had minimal impact on their potency against CHK1. sci-hub.sesci-hub.se

These findings underscore the sensitivity of biological targets to the steric and electronic properties of substituents, guiding medicinal chemists in selecting appropriate functional groups to enhance desired activities.

Table 1: Impact of R¹ Substituent on ERK2 and PI3Kα Inhibitory Activity

Structural Modification for Efficacy and Bioavailability Enhancement

A notable example is the development of dual ERK/PI3K inhibitors, where a "scaffold-hopping" strategy was used. mdpi.com Researchers replaced a 1H-pyrazolo[3,4-d]pyrimidine scaffold with pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine cores. mdpi.com The resulting pyrido[3,2-d]pyrimidine derivative (compound 32a) demonstrated good inhibitory activity against both ERK2 and PI3Kα, whereas the isomeric pyrido[2,3-d]pyrimidine analog (compound 24) had no effect on either kinase. mdpi.com This highlights how the nitrogen arrangement within the fused ring system is critical for biological activity, leading to the retention of the pyrido[3,2-d]pyrimidine moiety for further optimization. mdpi.com

Pyridine Moiety Significance in Drug Design

The pyridine ring, the core of this compound, is a privileged scaffold in medicinal chemistry. researchgate.netnih.govijpsonline.com Its prevalence in a wide array of natural products and FDA-approved drugs speaks to its versatility and favorable properties in drug design. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique characteristics, including the ability to act as a hydrogen bond acceptor and to influence the molecule's polarity, solubility, and metabolic stability. ijpsonline.com

Pyridine and its derivatives are known to interact with a multitude of biological targets, including enzymes and receptors, making them valuable components in the development of agents for various diseases. nih.govresearchgate.net The aromatic, planar nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. ijpsonline.com This six-membered heteroaromatic ring is a common structural unit in drugs targeting a broad spectrum of conditions, including various forms of cancer. nih.govnih.gov The ability of the pyridine nucleus to be readily substituted allows for fine-tuning of the steric, electronic, and physicochemical properties of a molecule to achieve optimal pharmacological activity. nih.govijpsonline.com Therefore, the pyridine moiety in this compound derivatives serves as a critical anchor and a platform for structural modifications aimed at discovering novel and effective therapeutic agents. researchgate.netnih.gov

Comparative Studies and Analogue Development

Influence of Halogen and Methyl Substituents on Reactivity and Activity

The introduction of halogen and methyl groups onto the pyridine nitrile backbone profoundly alters the electronic environment of the ring, thereby affecting its reactivity. The electron-withdrawing nature of a nitro group, as seen in 5-Nitropicolinonitrile, deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic attack. lookchem.comwikipedia.org

Methyl groups, being electron-donating, generally increase the electron density of the pyridine ring, which can affect the rate and regioselectivity of reactions. Studies on methyl-substituted pyridines have shown that the position of the methyl group influences the rate constants of reactions with hydroxyl radicals. oberlin.edu In the context of ruthenium complexes used for caging nitriles, the introduction of methyl groups onto the pyridine donors can facilitate nitrile release through steric effects. nih.gov

| Compound | Substituent Effects | Impact on Reactivity | Reference |

| This compound | Strong electron-withdrawing nitro group. | Deactivates the ring for electrophilic substitution, activates for nucleophilic attack. | lookchem.comwikipedia.org |

| 2-Halo-5-nitropyridines | Inductive electron withdrawal by halogen, potential for nucleophilic substitution at the 2-position. | Susceptible to nucleophilic displacement of the halogen. | lookchem.com |

| Methyl-substituted Pyridine Nitriles | Electron-donating methyl group. | Increases electron density, can influence reaction rates and steric hindrance. | oberlin.edunih.gov |

Evaluation of 5-Bromo-3-Nitropicolinonitrile Analogues

The development of analogues based on the 5-Bromo-3-nitropicolinonitrile structure has been a subject of interest. For example, 5-bromo-3-fluoropicolinonitrile has been utilized as a starting material for the synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine, a key intermediate for further functionalization. rsc.org The differential reactivity of the halogen substituents allows for selective nucleophilic aromatic substitution. rsc.org

In a comparative context, the replacement of the methyl group in 3-Bromo-5-methylpicolinonitrile with a nitro group to form 3-Bromo-5-nitropicolinonitrile significantly enhances the electrophilicity at the 5-position, making it more reactive in aromatic substitution reactions. The positional isomer, 5-Bromo-3-chloropicolinonitrile, where the nitro and chloro groups are swapped, exhibits altered electronic effects on the pyridine ring, which can influence its acidity, stability, and the regioselectivity of subsequent reactions.

Studies on 6-Amino-5-Nitropicolinonitrile

The presence of an amino group, a strong electron-donating group, in conjunction with a nitro group on the picolinonitrile scaffold, as in 6-Amino-5-Nitropicolinonitrile, creates a push-pull electronic system. This electronic arrangement can significantly influence the molecule's chemical properties and reactivity. The synthesis of related compounds, such as 2-amino-5-nitropyridine, can be achieved through the amination of 3-nitropyridines. ntnu.no The amino group in these compounds can serve as a handle for further synthetic modifications, allowing for the construction of more complex molecular architectures. For instance, 6-amino-5-nitronicotinamide can be synthesized from the nitration of 6-aminonicotinamide.

Broader Research and Industrial Applications

Role as a Versatile Intermediate in Organic Synthesis

The primary value of 5-Nitropicolinonitrile in a research and industrial context is its role as a versatile chemical intermediate. The presence of multiple reactive sites on its structure allows for a variety of chemical transformations, enabling chemists to build more complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen like pyridine, are of immense importance in biochemistry and are foundational to many pharmaceuticals, veterinary products, and agrochemicals. ntnu.no

The synthetic utility of nitropyridine derivatives like this compound stems from the reactivity of its functional groups. The nitro group, which is strongly electron-withdrawing, can be readily reduced to form an amino group (-NH₂). This transformation is critical as it introduces a nucleophilic site, opening up a vast number of subsequent reactions to form amides, imines, and other nitrogen-containing structures. ambeed.com Furthermore, the pyridine ring itself can participate in various coupling reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of modern organic synthesis. ambeed.com

The chemistry of pyridine and its derivatives is a significant area of study for creating intermediates that lead to biologically active compounds and novel materials. researchgate.net The strategic placement of the nitro and nitrile groups on the picolinonitrile frame allows for regioselective reactions, providing chemists with precise control over the synthesis of targeted molecules. researchgate.net

Table 1: Key Chemical Transformations of Nitropyridine Intermediates

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Significance |

| Nitro Group Reduction | Reducing agents (e.g., Fe/HCl, Sn/HCl, Ammonium formate/Pd/C) | Amino group (-NH₂) | Creates a nucleophilic center for building larger molecules. ambeed.commdpi.com |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substitution of leaving groups on the ring | Allows for the introduction of diverse functional groups. mdpi.com |

| Cross-Coupling Reactions | Suzuki, Heck, or Buchwald-Hartwig conditions | Formation of C-C or C-N bonds | Enables the assembly of complex bi-aryl or arylamine structures. ambeed.commdpi.com |

| Cyclization Reactions | Bifunctional reagents (e.g., hydrazine hydrate) | Fused heterocyclic systems (e.g., pyrazolopyridines) | Forms core structures for biologically active compounds. |

Precursor for Specialty Chemicals and Advanced Materials

The same reactivity that makes this compound a valuable intermediate also positions it as a precursor for specialty chemicals—high-value products used in specific applications. longdom.orgamoghchemicals.in Its derivatives are integral to the production of fine chemicals used in dyes, pigments, and advanced polymers.

The structural features of this compound are directly relevant to the synthesis of colorants. The production of organic dyes and pigments relies on molecules that can absorb specific wavelengths of visible light. This property is often endowed by a chemical structure consisting of an aromatic core (a chromogen) and specific unsaturated functional groups (chromophores). miga.org

The nitro group (-NO₂) present in this compound is a classic example of a chromophore. miga.org Furthermore, the reduction of this nitro group to an amino group (-NH₂) creates a powerful auxochrome. Auxochromes are essential in dye chemistry as they can modify and intensify the color of the molecule and are crucial for bonding the dye to a material's surface. researchgate.net The combination of the pyridine chromogen with the nitro chromophore and the potential to form an amino auxochrome makes this compound and its derivatives valuable starting materials for azoic dyes and other pigments. kawachem.co.jp

In the field of materials science, this compound serves as a potential precursor for the development of specialty polymers and functional coatings. The synthesis of polymers such as polyesters and polyamides requires monomer units that possess at least two reactive functional groups. amoghchemicals.in

Through established chemical reactions, the functional groups of this compound can be converted into those needed for polymerization. For instance:

The nitro group can be reduced to an amino group.

The nitrile group can be hydrolyzed to a carboxylic acid group.

A molecule possessing both an amino group and a carboxylic acid group is an amino acid, a classic monomer for producing polyamides. Similarly, a di-acid or di-amine derivative could be synthesized to act as a co-monomer in various polymerization processes. amoghchemicals.in The incorporation of the rigid, nitrogen-containing pyridine ring into a polymer backbone can impart specific properties, such as enhanced thermal stability or unique electronic characteristics, making it suitable for advanced coatings or functional materials. mdpi.comevitachem.com The development of polymer coatings often involves the deposition of thin films from precursors to enhance surface properties, a field where specialized monomers are in high demand. researchgate.netptspaper.de

Applications in Agrochemical Research

Pyridine-based compounds are a cornerstone of agricultural chemistry, forming the structural basis for many widely used insecticides, fungicides, and herbicides. mdpi.comjubilantingrevia.com Nitropyridine derivatives, including this compound, are important building blocks in the discovery and synthesis of new active ingredients for crop protection. ontosight.aichemimpex.com

The search for new pesticides with improved efficacy and better safety profiles is a continuous process in the agrochemical industry. mdpi.comacademicjournals.org this compound provides a valuable scaffold for creating novel insecticide and fungicide candidates. Researchers can use it as a starting material and systematically modify its structure to optimize for biological activity against specific pests.

For example, a known synthetic pathway in agrochemical research involves the reaction of 2-chloro-5-nitropyridine with hydroxyl compounds to create new classes of insecticides. mdpi.com Studies have identified derivatives active against pests such as the diamondback moth (Plutella xylostella) and the common cutworm (Spodoptera litura), with some compounds showing lethal concentrations (LD₅₀) in the range of 4–12 mg/L. mdpi.com The ability to use this compound and related structures as a platform for generating and testing a large library of compounds is crucial for the development of next-generation pesticides.

In addition to insecticides, nitropyridine derivatives are actively investigated for herbicidal properties. smolecule.com The discovery of new herbicide modes of action is critical for managing weed resistance. mdpi.commoa-technology.com Research has shown that compounds derived from nitropyridines can exhibit significant herbicidal activity. In one study, a compound synthesized from a 2-chloro-5-nitropyridine precursor, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, demonstrated a high level of activity against barnyard grass, a common agricultural weed, with a half-maximal inhibitory concentration (IC₅₀) of 27.7 mg/L. mdpi.com

Once a potent herbicidal active ingredient is identified, it must be prepared into a usable product through formulation. nih.gov A pure chemical is rarely suitable for field application. researchgate.net Formulation involves mixing the active ingredient with adjuvants, solvents, and stabilizers to create a product that is easy to handle, effective, and stable. corteva.com Depending on the properties of the active ingredient derived from this compound, it could be formulated as:

Emulsifiable Concentrate (EC): Where the active ingredient is dissolved in a solvent with an emulsifier, allowing it to be mixed with water.

Suspension Concentrate (SC): For active ingredients not soluble in water, where fine particles are suspended in a liquid.

Granules (GR): A solid formulation where the active ingredient is absorbed onto a carrier, often for soil application. corteva.com

The goal of formulation is to ensure the stable and effective delivery of the herbicide to the target weed, and the chemical nature of the precursor can influence which formulation types are most suitable. nih.gov

Significance in Heterocyclic Compound Chemistry

Contribution to the Diversity of Bioactive Heterocycles

The true value of this compound in heterocyclic chemistry lies in its contribution to the synthesis of bioactive molecules. Heterocyclic compounds are pervasive in life sciences and are the basis for a majority of pharmaceutical drugs. wikipedia.orgbritannica.com Many natural and synthetic heterocycles, including those built upon pyridine, pyrrole, and indole frameworks, exhibit significant biological activity and are used in the development of medicines. wikipedia.orgbritannica.com

The functional groups on this compound make it an ideal starting point for creating diverse molecular scaffolds. By modifying this core structure, chemists can generate libraries of related compounds for biological screening. For example, the nitrile and a neighboring group can facilitate cyclization reactions to form fused heterocycles, which are often potent bioactive scaffolds for kinase inhibitors. The ability to systematically alter the structure of this compound allows researchers to explore chemical space and develop new compounds with tailored biological functions, thereby expanding the arsenal of available bioactive heterocycles. utrgv.eduroutledge.com

Impact on Modern Drug Discovery Paradigms

Modern drug discovery is a complex process that has evolved from serendipitous findings to a more structured and rational endeavor. wikipedia.orgnih.gov It involves identifying a biological target, such as a protein involved in a disease, and then discovering or designing a molecule that can modulate its function. academicjournals.orgppd.com Small molecules like this compound and its derivatives play a crucial role in this process, particularly in the initial stages of identifying and optimizing "hit" and "lead" compounds. wikipedia.orgacademicjournals.org

Integration with High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of hundreds of thousands of compounds against a biological target to find initial "hits". bmglabtech.comresearchgate.net Success in HTS relies on large and diverse chemical libraries.

This compound and its close analogs are ideal candidates for inclusion in these screening libraries. googleapis.comjustia.com Its structure, featuring a reactive pyridine core with nitro and nitrile functionalities, provides a distinct chemical scaffold. The versatility of this compound allows for the creation of numerous derivatives, each with unique properties, thereby enriching the diversity of the compound collections used in HTS campaigns. bmglabtech.com The goal is to identify initial hits that can then be further developed in the lead optimization phase. researchgate.net

The general workflow for HTS is summarized in the table below.

| Step | Description |

| 1. Assay Development | A biological assay is designed to measure the activity of the target molecule (e.g., an enzyme or receptor). |

| 2. Library Screening | A large collection of compounds is tested using the assay in an automated fashion on microplates. bmglabtech.com |

| 3. Hit Identification | Compounds that show a desired effect on the target are identified as "hits". bmglabtech.com |

| 4. Hit Confirmation | The activity of the identified hits is re-tested and confirmed to rule out false positives. |

Contributions to Rational Drug Design

Rational drug design is an approach that uses knowledge of a biological target's structure and function to design effective drug molecules. fiveable.medrugtargetreview.com This process often involves understanding the structure-activity relationship (SAR), which describes how a molecule's chemical structure relates to its biological effect. drugtargetreview.com

This compound contributes significantly to this paradigm by serving as a versatile chemical scaffold. Medicinal chemists can systematically modify its structure to create a series of analogs. drugtargetreview.com For example, the nitro group can be replaced with other substituents, or the nitrile group can be converted into other functional groups to explore how these changes affect binding affinity, selectivity, and pharmacokinetic properties. nih.gov This systematic modification allows researchers to build a detailed SAR profile, guiding the optimization of an initial hit into a potent and selective drug candidate. nih.govresearchgate.net The ability to rationally design molecules with improved properties based on a core structure like this compound is a key strategy for reducing the time and cost of drug development. drugtargetreview.comcarlomagno-group.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Nitropicolinonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nitration of picolinonitrile derivatives. For example, nitration at the 5-position of pyridine-2-carbonitrile can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like ring oxidation. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .

- Key Variables : Temperature control and stoichiometric ratios of nitrating agents significantly affect regioselectivity and yield.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Safety Protocols :

- Handling : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust by working in fume hoods .

- Storage : Store in tightly sealed containers in cool, dry, and well-ventilated areas. Incompatible with strong oxidizing agents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C5, nitrile at C2) .

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 149.107 .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in picolinonitrile derivatives for targeted functionalization?

- Experimental Design :

- Use directing groups (e.g., methyl at C6) to influence nitration position. For example, 6-Methyl-5-nitropicolinonitrile synthesis leverages steric and electronic effects to direct nitration to C5 .

- Computational modeling (DFT) predicts electron density maps to identify reactive sites .

Q. What strategies address contradictions in reported spectroscopic data for this compound derivatives?

- Data Reconciliation :

- Compare NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve discrepancies .

- Validate purity via elemental analysis (C, H, N) and cross-check with XRD structures if available .

- Example : Discrepancies in NO₂ stretching frequencies may arise from polymorphism; use variable-temperature IR to assess conformational stability .

Q. How do substituent effects (e.g., methyl, chloro) on the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- Electron-withdrawing groups (e.g., NO₂) activate the ring for nucleophilic attack at adjacent positions. For instance, 3-Chloro-5-nitropicolinonitrile undergoes SNAr reactions at C6 due to para-nitro activation .

- Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

- Application : Design of agrochemical intermediates via selective displacement of chloro or nitro groups .

Q. What in silico approaches predict the environmental impact of this compound despite limited ecotoxicological data?

- Computational Tools :

- Use QSAR models to estimate biodegradability (e.g., EPI Suite) and bioaccumulation potential (logP calculations) .

- Molecular docking to assess interactions with microbial enzymes (e.g., nitroreductases) .

Methodological Guidance for Data Interpretation

-

Handling Contradictory Bioactivity Data :

- For antimicrobial studies, standardize assay conditions (e.g., MIC protocols, bacterial strains) to compare derivatives like 6-Methyl-5-nitropicolinonitrile (moderate activity) and its analogs .

- Address variability via dose-response curves and statistical validation (e.g., ANOVA) .

-

Synthetic Byproduct Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。